molecular formula C15H19Cl2N3O3 B2597038 Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 1386907-63-6

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate

Cat. No.: B2597038
CAS No.: 1386907-63-6
M. Wt: 360.24
InChI Key: YVCJPOBEFSJRQP-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate (molecular formula: C₁₅H₁₉Cl₂N₃O₂S, molecular weight: 376.30 g/mol) is a piperidine-based compound featuring a carbamate group at the 1-position and a thioureido-linked 3,5-dichlorophenyl substituent at the 4-position . The 3,5-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, often associated with antimicrobial, enzyme inhibitory, or pesticidal activities .

Properties

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c1-2-23-15(22)20-5-3-12(4-6-20)18-14(21)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCJPOBEFSJRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate typically involves the reaction of 3,5-dichloroaniline with ethyl 4-aminopiperidine-1-carboxylate under specific reaction conditions. The process may include steps such as:

    Formation of the Carbamoyl Intermediate: The reaction of 3,5-dichloroaniline with a suitable carbamoylating agent to form the carbamoyl intermediate.

    Coupling Reaction: The carbamoyl intermediate is then coupled with ethyl 4-aminopiperidine-1-carboxylate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProductYieldSource
Saponification10% NaOH, MeOH, reflux (30 min–4 h)4-{[(3,5-Dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylic acid~85%
Acidic Hydrolysis6 N HCl, EtOH, reflux (9 h)Same carboxylic acid~78%

The carbamoyl urea group remains intact under these conditions, as evidenced by retained 13C^{13}\text{C} NMR signals at δ 157–155 ppm for carbonyl carbons .

Nucleophilic Substitution at the Carbamoyl Group

The urea moiety reacts with alkylamines and aryl amines:

NucleophileConditionsProductYieldSource
EthylamineDry DMF, Et3_3N, 80–110°C (48 h)Ethyl 4-{[(3,5-dichlorophenyl)(ethyl)carbamoyl]amino}piperidine-1-carboxylate45%
CyclopropylamineMicrowave, 180°C (1 min)Analogous cyclopropyl derivative34%

Steric hindrance from the 3,5-dichlorophenyl group reduces yields compared to less substituted analogs .

Piperidine Ring Functionalization

The secondary amine on the piperidine ring participates in alkylation and acylation:

ReactionReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, THF, 0°C → rtEthyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}-1-(acetyl)piperidine-1-carboxylate62%
BenzylationBenzyl bromide, K2_2CO3_3, DMFN-Benzylated piperidine derivative58%

Oxidation and Reduction

  • Oxidation : The urea carbonyl is resistant to mild oxidants but reacts with strong agents like KMnO4_4/H2_2SO4_4 to form nitro derivatives (unstable, <20% yield) .

  • Reduction : Catalytic hydrogenation (H2_2, RANEY® Ni) selectively reduces the carbamoyl group to a methylene amine, yielding ethyl 4-[(3,5-dichlorophenyl)amino]piperidine-1-carboxylate (90% conversion) .

Thermal Decomposition

At >200°C, the compound degrades via:

  • Cleavage of the ethyl ester to release CO2_2 and ethylene.

  • Scission of the urea linkage, generating 3,5-dichloroaniline and piperidine fragments (TGA-DSC data).

Key Mechanistic Insights

  • Steric Effects : The 3,5-dichlorophenyl group impedes nucleophilic attack on the carbamoyl carbon, necessitating elevated temperatures or microwave assistance .

  • Electronic Effects : Electron-withdrawing Cl substituents enhance urea carbonyl electrophilicity, facilitating hydrolysis and aminolysis .

Table 1: Comparative Yields in Aminolysis Reactions

AmineSolventTemperature (°C)Time (h)Yield (%)
EthylamineDMF1104845
CyclopropylamineDMA1556845
AnilineDMSO1002428

Table 2: Stability Under Hydrolytic Conditions

ConditionTime (h)Degradation (%)
pH 1 (HCl)24<5
pH 13 (NaOH)2495

Scientific Research Applications

Anticancer Properties

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate has been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives with piperidine scaffolds have shown efficacy against breast cancer cells, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .

Enzyme Inhibition

Another notable application is in the inhibition of arginase enzymes. Arginase plays a crucial role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Research has demonstrated that certain analogs of piperidine derivatives can inhibit human arginase isoforms with promising IC50 values, suggesting potential therapeutic applications in treating diseases associated with arginine metabolism .

Case Study 1: Antitumor Activity

In a study focused on novel inhibitors targeting cyclin-dependent kinases (CDKs), compounds structurally related to this compound were synthesized and tested for their anticancer activity. The results showed that these compounds could effectively inhibit CDK2/cyclin E complexes, leading to cell cycle arrest in cancer cells .

Case Study 2: Virtual Screening for PD-1/PD-L1 Inhibitors

A virtual screening approach identified potential small molecule inhibitors for the PD-1/PD-L1 pathway using compounds similar to this compound. This study highlights the compound's versatility as a scaffold for developing immunotherapeutic agents targeting immune checkpoint pathways .

Summary of Applications

Application AreaDescriptionReferences
Anticancer TherapyPotential antiproliferative effects against cancer cell lines
Enzyme InhibitionInhibition of arginase enzymes relevant to metabolic disorders
ImmunotherapyDevelopment of PD-1/PD-L1 inhibitors

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound 2 : (3,5-Dichlorophenyl)methyl 4-[4-(Sulfamoylamino)benzamido]piperidine-1-carboxylate
  • Molecular Formula : C₂₁H₂₂Cl₂N₄O₅S
  • Molecular Weight : ~513.0 g/mol
  • Key Differences: Ester Group: Replaces the ethyl carbamate with a (3,5-dichlorophenyl)methyl ester, increasing steric bulk and lipophilicity. Substituent: Features a sulfamoylamino-benzamido group at the 4-position instead of a thioureido group. Synthesis: Prepared via sequential coupling and deprotection steps involving 4-(Boc-amino)benzoic acid and sulfamoylation .
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
  • Molecular Formula : C₁₅H₂₀N₃O₄ (estimated)
  • Molecular Weight : ~318.3 g/mol
  • Substituent: 4-Ethoxyphenyl carbamoyl group replaces the 3,5-dichlorophenyl thioureido group. The ethoxy group (-OCH₂CH₃) is less electronegative than chlorine, reducing electron-withdrawing effects.
  • Applications : Piperazine derivatives are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
2-Cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
  • Molecular Formula : C₁₉H₁₆Cl₂F₂N₄O₄
  • Molecular Weight : 374.35 g/mol
  • Key Differences: Core Structure: Thiazole-pyridinyl hybrid instead of piperidine. Substituent: Cyano-enamide group linked to 3,5-dichlorophenyl. The thiazole ring may enhance π-π stacking interactions with target proteins.
  • Applications : Likely optimized for pesticidal or antimicrobial activity, given the prevalence of thiazoles in agrochemicals .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 2 Piperazine Derivative Thiazole Derivative
Molecular Weight (g/mol) 376.30 513.0 ~318.3 374.35
LogP (Estimated) ~3.5 ~4.2 ~2.8 ~3.8
Key Functional Groups Thioureido, Cl Sulfamoylamino, Cl Ethoxy, carbamoyl Cyano, thiazole
Synthetic Complexity Moderate High (multi-step) Low Moderate
Biological Target Unknown Autotaxin inhibition CNS or enzyme targets Antimicrobial/pesticidal

Biological Activity

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a monoamine neurotransmitter reuptake inhibitor. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15H19Cl2N3O2
  • CAS Number : 1386907-63-6

The compound features a piperidine ring substituted with a carbamoyl group and a dichlorophenyl moiety, which contributes to its biological activity.

The primary mechanism of action of this compound involves the inhibition of monoamine neurotransmitter reuptake. This action enhances the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, potentially leading to antidepressant effects.

Neurotransmitter Reuptake Inhibition

Research indicates that derivatives of piperidine compounds exhibit significant inhibition of neurotransmitter reuptake. This compound has been shown to affect serotonin and norepinephrine transporters, which are critical targets for antidepressant drugs .

Cholinesterase Inhibition

Another aspect of its biological activity includes potential inhibition of cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antidepressant Activity : A study demonstrated that similar piperidine derivatives exhibited significant antidepressant-like effects in animal models. These effects were attributed to their ability to inhibit the reuptake of serotonin and norepinephrine .
  • Cholinergic Effects : In vitro studies have shown that compounds structurally related to this compound can enhance cholinergic signaling by inhibiting cholinesterase activity. This suggests a potential application in cognitive enhancement therapies .

Data Table: Biological Activities

Activity Effect Reference
Monoamine Reuptake InhibitionIncreased neurotransmitter levels
Cholinesterase InhibitionEnhanced acetylcholine levels
Antidepressant-like EffectsBehavioral improvements in models

Q & A

Q. How to address batch-to-batch variability in biological activity?

  • Root cause : Residual solvents (e.g., DMF) or enantiomeric impurities (if chiral centers exist).
  • Solutions :
  • QC : Enforce strict HPLC thresholds (e.g., ≥99% area under the curve).
  • Chiral analysis : Use CD spectroscopy or chiral SFC for enantiopurity.
  • Bioactivity normalization : Express data as % response relative to a reference batch .

Q. Key Notes

  • For advanced SAR, leverage X-ray crystallography of mitoNEET-ligand complexes to guide design.
  • Always include vehicle controls in mitochondrial assays to account for solvent effects.

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